molecular formula C10H11FO3 B1295127 Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate CAS No. 7550-03-0

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate

Cat. No.: B1295127
CAS No.: 7550-03-0
M. Wt: 198.19 g/mol
InChI Key: CNCGHQKCIUHNRW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C10H11FO3 It is a derivative of hydroxyacetate, where the ethyl group is attached to the oxygen atom, and the 4-fluorophenyl group is attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-fluorophenyl)-2-hydroxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-(4-fluorophenyl)-2-oxoacetate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-(4-fluorophenyl)-2-hydroxyethanol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Ethyl 2-(4-fluorophenyl)-2-oxoacetate.

    Reduction: Ethyl 2-(4-fluorophenyl)-2-hydroxyethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate can be compared with other similar compounds such as:

    Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

    Ethyl 2-(4-bromophenyl)-2-hydroxyacetate: Contains a bromine atom, which can influence its chemical behavior and applications.

    Ethyl 2-(4-methylphenyl)-2-hydroxyacetate: The presence of a methyl group can alter the compound’s hydrophobicity and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCGHQKCIUHNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20996956
Record name Ethyl (4-fluorophenyl)(hydroxy)acetate
Source EPA DSSTox
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Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7550-03-0
Record name Ethyl 4-fluoro-α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7550-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-fluorophenylglycolate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (4-fluorophenyl)(hydroxy)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-fluorophenylglycolate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cooled solution of 2-(4-fluorophenyl)-2-hydroxyacetic acid (5.0 g, 29.4 mmol) in ethanol was added con. H2SO4 (10 mL) over a period of 10 min. The reaction mixture was heated at reflux for 5 h. The solvent was evaporated under reduced pressure and the residue was diluted with ethyl acetate (25 mL). The organic solution was washed with aqueous saturated NaHCO3 (25 mL×2), water (20 mL), brine solution (10 mL), dried over anhydrous Na2SO4 and evaporated under reduced pressure to give ethyl 2-(4-fluorophenyl)-2-hydroxyacetate (5.0 g, 90%) as crude compound (oily liquid). The crude compound was taken to the next step without further purification. LC-MS (M+H2O)+=216. 1H NMR (400 MHz, DMSO-d6): δ 7.43-7.46 (2H, m), 7.17-7.20 (2H, m), 6.11-6.13 (1H, m), 5.14 (1H, d, J=5.20 Hz), 3.35-4.13 (2H, m), 1.12-1.15 (3H, m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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